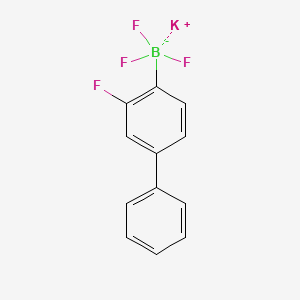
Potassium(3-fluoro-4-biphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide typically involves the reaction of 2-fluoro-4-phenylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to enhance the bioavailability and metabolic stability of these compounds.
Medicine: It is employed in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace industries.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide exerts its effects involves the formation of a boron-carbon bond through a cross-coupling reaction. The compound acts as a boron source, which reacts with a palladium catalyst and an organic halide to form the desired product. The presence of fluorine atoms in the structure enhances the reactivity of the boron center, facilitating the formation of the boron-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
Uniqueness
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is unique due to the presence of both fluorine and phenyl groups in its structure. This combination enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry. The compound’s ability to participate in various chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H8BF4K |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-fluoro-4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H8BF4.K/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17;/h1-8H;/q-1;+1 |
Clave InChI |
RNFLHCXNNKVLBO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


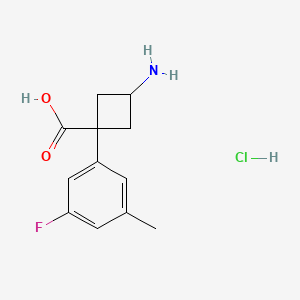
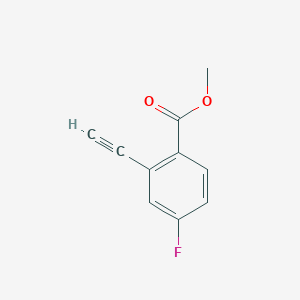
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
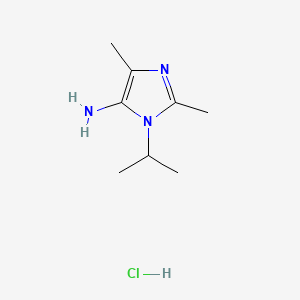
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
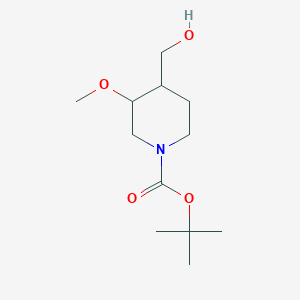

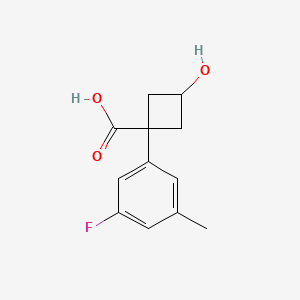
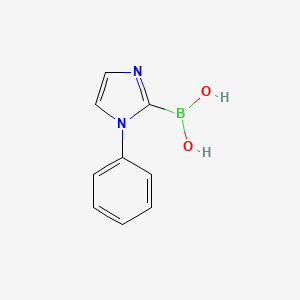
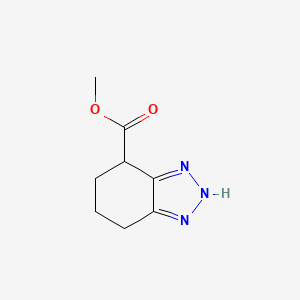
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)
